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molecular formula C8H5F2NO4 B1420465 2,2-Difluoro-2-(4-nitrophenyl)acetic acid CAS No. 206360-56-7

2,2-Difluoro-2-(4-nitrophenyl)acetic acid

Cat. No. B1420465
M. Wt: 217.13 g/mol
InChI Key: RZESONLWCQFNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802886B2

Procedure details

According to the above-described scheme, 2,2-difluoro-2-(4-nitrophenyl)acetic acid ethyl ester (Compound 2b; 147 mg, 0.6 mmol) and 1N NaOH solution (3 mL) were put into an eggplant flask, and the mixture was stirred at room temperature for 19 hours. After the reaction, the reaction mixture was neutralized with 5% HCl solution, extracted with ethyl acetate and washed with water, and an organic layer was dried with anhydrous sodium sulfate. Ethyl acetate was distilled away under reduced pressure, and by carrying out purification by silica gel column chromatography, 2,2-difluoro-2-(4-nitrophenyl)acetic acid (Compound 4b) was obtained with a yield of 93%.
Quantity
147 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([F:16])([F:15])[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)C.[OH-].[Na+].Cl>>[F:15][C:5]([F:16])([C:6]1[CH:7]=[CH:8][C:9]([N+:12]([O-:14])=[O:13])=[CH:10][CH:11]=1)[C:4]([OH:17])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
C(C)OC(C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F)=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were put into an eggplant flask
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an organic layer was dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
purification by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
FC(C(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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